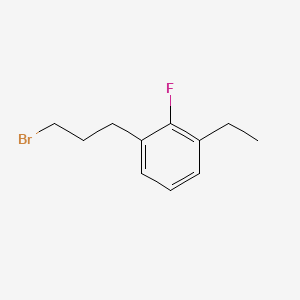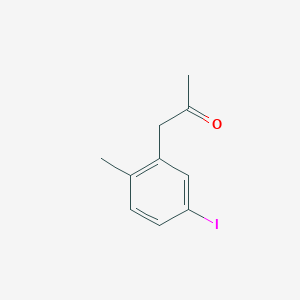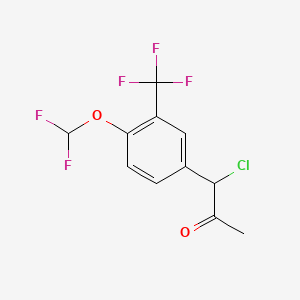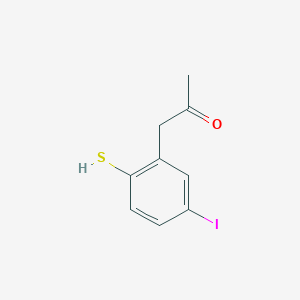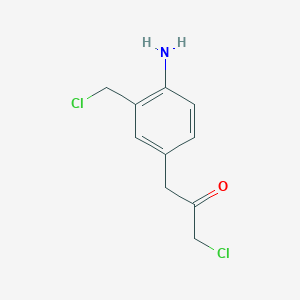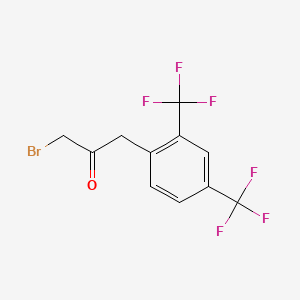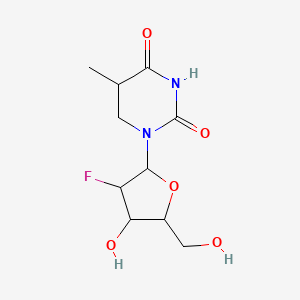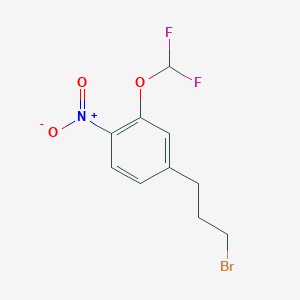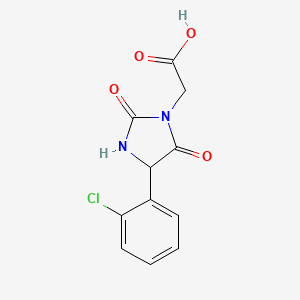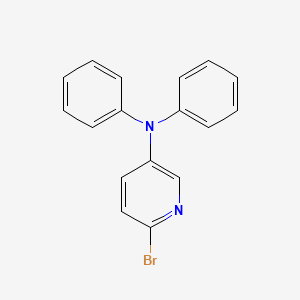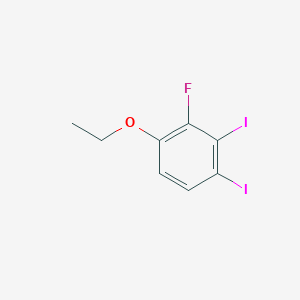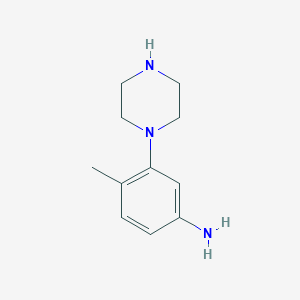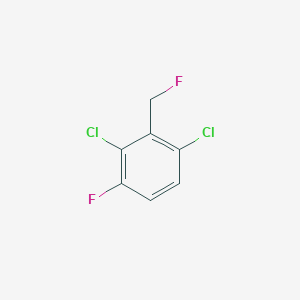
1,3-Dichloro-4-fluoro-2-(fluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-4-fluoro-2-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-4-fluoro-2-(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with a benzene ring, chlorine and fluorine atoms can be introduced through electrophilic aromatic substitution reactions. The reaction conditions typically involve the use of halogenating agents such as chlorine gas (Cl2) and fluorine gas (F2) in the presence of catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
1,3-Dichloro-4-fluoro-2-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of simpler benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones.
科学研究应用
1,3-Dichloro-4-fluoro-2-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 1,3-Dichloro-4-fluoro-2-(fluoromethyl)benzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The chlorine and fluorine atoms can form strong bonds with electron-rich sites on target molecules, influencing their activity and function. These interactions can affect various molecular pathways, including enzyme inhibition and receptor binding.
相似化合物的比较
Similar Compounds
- 1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene
- 1,4-Dichloro-2-(trifluoromethyl)benzene
Uniqueness
1,3-Dichloro-4-fluoro-2-(fluoromethyl)benzene is unique due to its specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in various applications compared to other similar compounds.
属性
分子式 |
C7H4Cl2F2 |
|---|---|
分子量 |
197.01 g/mol |
IUPAC 名称 |
1,3-dichloro-4-fluoro-2-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,3H2 |
InChI 键 |
ZDTINSMQLPJCPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1F)Cl)CF)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



